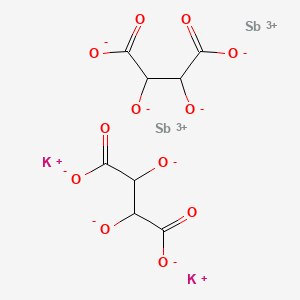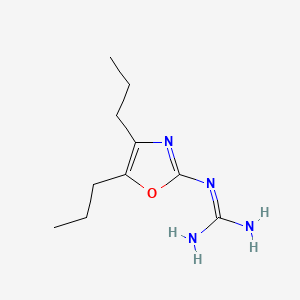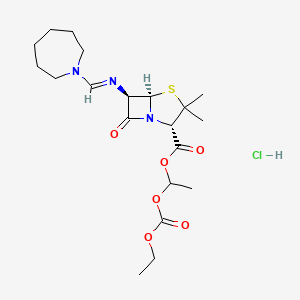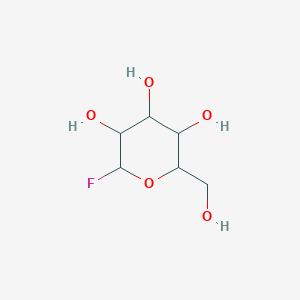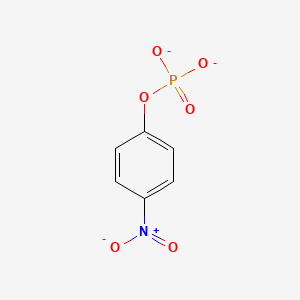![molecular formula C24H32N6O6S2 B1229924 N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide CAS No. 134028-70-9](/img/structure/B1229924.png)
N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide is a derivative of oxythiamine, which itself is an analogue of thiamine (vitamin B1)This compound is known for its ability to inhibit certain enzymes and disrupt metabolic pathways, making it a valuable tool in research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide can be synthesized through various methods. One common approach involves the reaction of oxythiamine with sulfur-containing reagents. For instance, symmetrical disulfides can be prepared by reacting organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another method involves the electrochemical dehydrogenative coupling of thiols, which can be performed under ambient conditions using potassium iodide as an electrocatalyst in methanol .
Industrial Production Methods: Industrial production of oxythiamine disulfide typically involves scalable methods that ensure high yields and purity. The use of environmentally benign protocols, such as electrochemical dehydrogenative coupling, is preferred due to their efficiency and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds is a key reaction, which is critical for stabilizing protein structures and maintaining their functions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of oxythiamine disulfide include sodium thiosulfate, potassium iodide, and various organic halides. Conditions such as ambient temperature and the presence of electrocatalysts are often employed to facilitate these reactions .
Major Products: The major products formed from the reactions of oxythiamine disulfide include various disulfide derivatives, which can be further utilized in biochemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide
Eigenschaften
CAS-Nummer |
134028-70-9 |
|---|---|
Molekularformel |
C24H32N6O6S2 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C24H32N6O6S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)37-38-22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |
InChI-Schlüssel |
ZZMATIJKHGBBLK-BMJUYKDLSA-N |
SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
Isomerische SMILES |
CC1=NC=C(C(=O)N1)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(NC2=O)C)/C)/CCO)/CCO)/C)C=O |
Kanonische SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
Synonyme |
oxythiamine disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





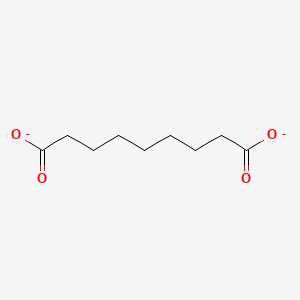
![5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B1229847.png)

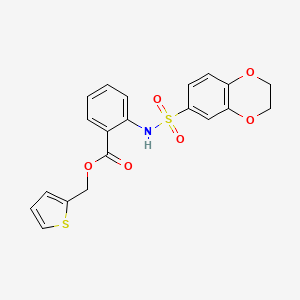
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[9-(2-octylcyclopropyl)nonyl]thiourea](/img/structure/B1229851.png)

